molecular formula C37H36N2O10S3 B12361655 Fast green FCF (free acid)

Fast green FCF (free acid)

Cat. No.: B12361655
M. Wt: 764.9 g/mol
InChI Key: VVJKKKDJADMKNM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fast Green FCF Research Applications

The journey of Fast Green FCF into scientific research is closely linked to the development of polychrome staining techniques in the early 20th century. Histologists sought multicolored stains to better differentiate between various tissue components in a single sample. This led to the creation of trichrome methods, such as those developed by Pierre Masson and George Gomori, which are designed to distinguish muscle fibers from collagen. biognost.com

Initially, these methods often employed the dye Light Green SF yellowish as the green counterstain. However, researchers found that Light Green SF yellowish was prone to fading over time. Fast Green FCF emerged as a superior substitute due to its more brilliant and enduring color. wikipedia.orgstainsfile.com Its structural similarity to Light Green SF yellowish allowed for its seamless integration into established protocols, and it quickly gained favor for its reliability. nih.gov The Biological Stain Commission (BSC) certified Fast Green FCF, solidifying its status as a high-quality, standardized reagent for scientific use. biognost.com This certification ensures purity and consistency, which is critical for reproducible experimental results. Over time, its application evolved from a simple tissue counterstain to a more versatile research chemical, finding use in plant histology, cytological preparations like the Papanicolaou stain, and quantitative biochemical assays. dawnscientific.combiognost.com

Current Paradigms in Fast Green FCF-Mediated Research

In contemporary research, Fast Green FCF is utilized across a diverse range of applications, reflecting its versatility as a biological stain.

Histology and Cytology: It remains a cornerstone of many trichrome staining methods, including Masson's trichrome and Gomori's one-step procedure, where it is used to vividly stain collagen green, contrasting with the red-stained muscle and cytoplasm. fishersci.fibiognost.com This application is fundamental in pathology for studying fibrosis and other connective tissue-related changes. It is also used in combination with safranin for staining plant tissues, allowing for clear visualization of cellular structures. dawnscientific.com Recent studies have also explored its use in ex vivo fluorescence confocal microscopy to improve the depiction of the extracellular matrix. mdpi.com

Protein Analysis: Fast Green FCF serves as a widely used protein stain in gel electrophoresis techniques such as SDS-PAGE and isoelectric focusing (IEF). agarscientific.comsigmaaldrich.com After separating proteins in a gel matrix, the gel is incubated with a Fast Green FCF solution, which binds to the protein bands. The staining is noted to be linear over a broader range of protein concentrations than some other common dyes, although it may be less sensitive. sigmaaldrich.com The stained gel can then be analyzed to determine the size and quantity of different proteins. tcichemicals.com

Quantitative Histone Staining: The dye is employed for the quantitative staining of histones—the primary proteins that package DNA in the nucleus. wikipedia.orgagarscientific.com At an alkaline pH, following the acid extraction of DNA from the cell nucleus, Fast Green FCF can specifically bind to these basic proteins. The amount of bound dye, which can be measured spectrophotometrically, corresponds to the amount of histone present, providing valuable data in studies of chromatin structure and gene regulation.

Tracking Dye: Due to its intense color and biological inertness in certain contexts, Fast Green FCF is used as a tracking dye in microinjection experiments, particularly in developmental biology. sigmaaldrich.com When injected into an embryo or tissue, it allows researchers to visually track the location of the injection and the subsequent movement or spread of the injected solution. canada.ca

Significance of Fast Green FCF in Contemporary Biomedical and Environmental Science Research

Beyond its traditional role as a stain, Fast Green FCF has emerged as a molecule of interest in its own right, with significant implications for both biomedical and environmental research.

In the biomedical field, recent studies have uncovered novel biological activities. Research has shown that Fast Green FCF can inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative disorders like Parkinson's disease, suggesting it could be a candidate for developing therapeutic agents. medchemexpress.com Other studies have demonstrated its potential in mitigating inflammatory pain by down-regulating the expression of specific purinergic receptors (P2X4) and pro-inflammatory cytokines in rodent models. sigmaaldrich.com Furthermore, research has explored its effects on depressive-like behaviors induced by inflammation, finding that it can suppress key inflammatory signaling pathways in the brain, such as the TLR4/Myd88/NF-κB pathway. medchemexpress.com These findings highlight a paradigm shift, viewing Fast Green FCF not just as a passive dye but as a potential bioactive compound for studying and potentially modulating complex disease processes.

In environmental science, the prevalence of synthetic dyes in industrial wastewater from textile, food, and other industries poses a significant pollution challenge. Fast Green FCF, as a stable anionic dye, serves as a model pollutant in research focused on developing effective remediation technologies. Scientists use it to test the efficacy of various methods for dye removal from aqueous solutions, such as adsorption using low-cost adsorbents, biodegradation, and membrane separation. biocompare.com Studies investigating its adsorption kinetics and thermodynamics provide crucial data for designing and optimizing wastewater treatment systems, contributing to efforts to mitigate the environmental impact of industrial effluents.

Data Tables

Table 1: Chemical and Physical Properties of Fast Green FCF

PropertyValue
Common NameFast Green FCF
C.I. Number42053 stainsfile.com
Other NamesFood Green 3, FD&C Green No. 3, Solid Green FCF wikipedia.org
Molecular FormulaC₃₇H₃₄N₂Na₂O₁₀S₃ sigmaaldrich.com
Molecular Weight808.85 g/mol sigmaaldrich.com
AppearanceDark green to reddish-brown crystalline powder fujifilm.com
Melting Point290 °C (decomposes) sigmaaldrich.com
SolubilitySoluble in water and ethanol (B145695) stainsfile.com
Absorption Maximum (λmax)~625 nm wikipedia.org
CAS Number2353-45-9 sigmaaldrich.com

Table 2: Summary of Key Research Applications and Findings

Research AreaApplicationKey Findings
Histology/Pathology Counterstain in trichrome methods (e.g., Masson, Gomori)Stains collagen and connective tissue a brilliant green, providing strong contrast with red-stained muscle and cytoplasm. More stable and less prone to fading than Light Green SF yellowish. biognost.comstainsfile.com
Molecular Biology Protein stain in electrophoresis (SDS-PAGE, IEF)Binds to proteins in gels for visualization and quantification. Staining intensity is linear over a wider protein concentration range than some alternatives. sigmaaldrich.comtcichemicals.com
Cell Biology Quantitative staining of nuclear histonesBinds to basic histone proteins at alkaline pH after DNA extraction, allowing for spectrophotometric quantification of chromatin components. wikipedia.orgfishersci.fi
Neuroscience Research Inhibitor of protein aggregation and neuroinflammationInhibits the fibrillogenesis of α-synuclein. medchemexpress.com Alleviates inflammatory pain and depressive-like behaviors in animal models by down-regulating specific inflammatory pathways (e.g., P2X4, TLR4/Myd88/NF-κB). medchemexpress.com
Developmental Biology Microinjection tracking dyeServes as a visible marker to track the location and spread of injected substances within embryos or tissues without causing significant biological disruption in this context. canada.ca
Plant Science Counterstain for plant tissues (e.g., Safranin-Fast Green method)Stains cellulosic cell walls and cytoplasm green, contrasting with the red-stained lignified and suberized tissues, enabling clear visualization of plant anatomy. dawnscientific.com
Environmental Science Model pollutant for wastewater treatment studiesUsed as a representative anionic dye to evaluate the efficiency of new adsorbents and degradation techniques for removing dye pollutants from industrial effluents. biocompare.com
Fluorescence Microscopy Fluorescent stain for extracellular matrixIn combination with other dyes like Acridine (B1665455) Orange, it enhances the visualization of collagen and the extracellular matrix in ex vivo confocal microscopy, improving structural detail. mdpi.com

Properties

Molecular Formula

C37H36N2O10S3

Molecular Weight

764.9 g/mol

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-hydroxy-2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49)

InChI Key

VVJKKKDJADMKNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O

Origin of Product

United States

Advanced Staining Methodologies and Histological Applications of Fast Green Fcf

Quantitative Staining of Histones at Alkaline pH Following DNA Extraction

A cornerstone application of Fast Green FCF is the quantitative staining of histones, a family of basic proteins that package DNA within the nucleus. The method, pioneered by Alfert and Geschwind in 1953, allows for the specific visualization and quantification of histones in cell nuclei. vitrovivo.com

The procedure is predicated on a critical two-step process. First, nucleic acids, particularly DNA, are extracted from the fixed tissue, typically using hot trichloroacetic acid (TCA). pubcompare.ai This step is crucial because the phosphate (B84403) groups of DNA would otherwise block the basic amino groups of histones, preventing the dye from binding. pubcompare.aipubcompare.ai

Following DNA extraction, the tissue is stained with a 0.1% aqueous solution of Fast Green FCF buffered to an alkaline pH, specifically between 8.0 and 8.1. pubcompare.ai The principle of this selective staining lies in the isoelectric points (pI) of the proteins involved. Histones are rich in basic amino acids like lysine (B10760008) and arginine, giving them a high isoelectric point (pI 10-12). pubcompare.ai At the alkaline staining pH of ~8.1, which is below their pI, the histone amino groups become protonated, conferring a net positive charge on the proteins. pubcompare.ai Fast Green FCF, an anionic (acidic) dye, then electrostatically binds to these positively charged histones, resulting in a distinct green stain within the chromatin. pubcompare.ai Other cellular proteins, which have lower isoelectric points, will be negatively charged at this pH and thus will not bind the anionic dye. The amount of bound dye, which can be measured using microphotometry, is directly proportional to the amount of histone present, allowing for quantitative analysis. geneseo.eduservicebio.com

Table 1: Principle of Quantitative Histone Staining with Fast Green FCF

StepReagent/ConditionPurposeMechanism
Fixation 10% Neutral FormalinPreserves tissue and protein structure.Cross-links protein chains, preserving them in a life-like state. pubcompare.ai
Extraction Hot 5% Trichloroacetic Acid (TCA)Removes nucleic acids (DNA).Hydrolyzes and removes DNA, unmasking the basic amino groups of histones. pubcompare.ai
Staining 0.1% Fast Green FCF at pH 8.0-8.1Stains basic proteins (histones).At a pH below the histone pI, histones are positively charged and bind the negatively charged (anionic) dye. pubcompare.ai
Quantification MicrophotometryMeasures the amount of bound dye.The Beer-Lambert law applies; dye concentration is proportional to histone content. geneseo.edu

Protein Staining Techniques in Electrophoretic Separations

Fast Green FCF is also a versatile stain for visualizing proteins separated by gel electrophoresis. conductscience.comuvigo.esdoubtnut.com It is used in both isoelectric focusing and SDS-polyacrylamide gel electrophoresis, offering specific advantages in each context. When bound to proteins, the dye has an absorption maximum of approximately 625 nm, which is used for densitometric scanning. doubtnut.com

Isoelectric Focusing (IEF) Applications

In isoelectric focusing (IEF), proteins are separated based on their isoelectric point (pI). Fast Green FCF is particularly well-suited for staining IEF gels. conductscience.commagnacol.co.uk A key advantage is that it does not bind to ampholytes, the carrier molecules used to establish the pH gradient in the gel. pubcompare.ai This specificity ensures that only the focused protein bands are stained, leading to a clean background and accurate visualization. This makes it a sensitive stain for proteins separated by IEF. magnacol.co.ukscytek.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Applications

Fast Green FCF is also employed for staining proteins separated by SDS-PAGE. pubcompare.aiconductscience.com After electrophoresis, the gel is typically soaked in a fixing solution before being stained with a 0.1% Fast Green FCF solution, often prepared in a mix of ethanol (B145695) and acetic acid. pubcompare.aiuvigo.estandfonline.com Destaining is carried out using a similar ethanol/acetic acid solution to remove excess dye from the gel matrix, revealing the protein bands. pubcompare.aiuvigo.es

While effective, the detection sensitivity of Fast Green FCF is approximately 30% of that achieved with the more common Coomassie Brilliant Blue R. pubcompare.aiuvigo.estandfonline.com However, Fast Green FCF offers a wider linear range of protein concentration for quantification, making it a valuable alternative for certain applications. pubcompare.aiuvigo.esebiohippo.com It is also considered a rapid and reversible protein stain, which can be beneficial if downstream applications like immunodetection are planned. servicebio.com

Table 2: Comparison of Protein Stains in Electrophoresis

FeatureFast Green FCFCoomassie Brilliant Blue R
Application IEF, Native PAGE, SDS-PAGE. pubcompare.aiIEF, Native PAGE, SDS-PAGE.
Sensitivity Lower (~30% of Coomassie). pubcompare.aiuvigo.esHigher.
Linear Range Wider. pubcompare.aiebiohippo.comNarrower.
IEF Compatibility High (does not bind ampholytes). pubcompare.aiLower (binds ampholytes, requires fixing/washing).
Reversibility Reversible. servicebio.comGenerally considered permanent.
Scanning λmax ~625 nm. pubcompare.aitandfonline.com~595 nm.

Differential and Counterstaining Protocols with Fast Green FCF in Complex Biological Samples

Fast Green FCF is highly valued in histology for its role in differential and trichrome staining methods, where multiple dyes are used to distinguish various cells and tissues within a single sample. It typically functions as a vibrant green counterstain.

Synergistic Staining with Safranin O for Nucleic Acids, Sulfuric Acid Esters, and Proteins

The combination of Safranin O and Fast Green FCF is a classic differential stain, particularly in plant histology, but also applicable to animal tissues. uvigo.es When used in a single staining mixture on sections fixed with acetic-alcohol, this technique provides a striking color differentiation between various cellular components based on their chemical nature.

The differential binding is as follows:

Safranin O , a cationic (basic) dye, stains acidic components. It imparts a purplish-red color to nucleic acids (due to their phosphate backbone) and an orange color to sulfated mucopolysaccharides (half-esters of sulfuric acid), such as those found in cartilage matrix and mast cell granules. vitrovivo.com

Fast Green FCF , an anionic (acidic) dye, stains basic components. It binds to proteins, staining them green.

This method is widely used in botany to distinguish lignified and cutinized tissues (which stain red with safranin) from cellulosic tissues and cytoplasm (which stain green). uvigo.esmagnacol.co.ukebiohippo.com The technique has proven useful for studying pathological tissue changes, visualizing secretory granules, and analyzing cellular differentiation.

Trichrome Staining Methods (e.g., Masson's, Gomori's, Mallory's) for Connective Tissues

Fast Green FCF is a key component of many trichrome staining methods, which are designed to differentiate muscle from collagen fibers. In these protocols, it is often recommended as a superior substitute for Light Green SF yellowish because its color is more brilliant and significantly less likely to fade over time.

In a typical Masson's trichrome stain, the procedure involves sequential staining with an iron hematoxylin (B73222) for nuclei, a red dye (e.g., Biebrich scarlet-acid fuchsin) for cytoplasm and muscle, and finally a counterstain for collagen. When Fast Green FCF is used as the counterstain, it renders collagen and mucus a vibrant green, while muscle fibers, cytoplasm, and keratin (B1170402) remain red, and nuclei are black or blue-black. This provides a sharp and clear distinction between connective tissue and other elements. It is also used as a substitute for aniline (B41778) blue in Gomori's one-step trichrome procedure. scytek.com

Counterstaining in Histochemical Procedures (e.g., Periodic Acid-Schiff Reaction)

In histochemical staining, where the primary goal is to detect and localize specific chemical moieties within tissues, a counterstain is often employed to provide background contrast and highlight cellular and tissue morphology. Fast Green FCF is frequently utilized as a counterstain in conjunction with the Periodic Acid-Schiff (PAS) reaction. The PAS reaction specifically stains glycogen, glycoproteins, and other carbohydrates a magenta or purplish-red color.

When used as a counterstain to the PAS reaction, Fast Green FCF provides a contrasting green background, which allows for the clear differentiation of PAS-positive structures from other tissue elements. researchgate.netresearchgate.net For instance, in a study comparing Fast Green FCF with Ehrlich's hematoxylin as a counterstain for the PAS reaction, it was found that Fast Green FCF provided a sharper contrast between PAS-positive and PAS-negative structures. researchgate.net This enhanced contrast is crucial for accurately identifying and localizing carbohydrate-rich components within a tissue section. While Ehrlich's hematoxylin was noted to be superior for enhancing nuclear morphology, the sharp contrast offered by Fast Green FCF makes it a preferred choice when the primary focus is on the PAS-positive elements. researchgate.net

The application of Fast Green FCF as a counterstain is not limited to animal histology. In plant studies, it is also used following the PAS reaction to visualize starch grains within plant shoots. pubcompare.ai The combination of the magenta-staining starch granules against the green-stained cytoplasm and cell walls allows for clear localization and analysis.

Comparative Studies as a Substitute for Light Green SF in Staining Protocols

Fast Green FCF is often recommended as a superior substitute for Light Green SF yellowish in various staining protocols, most notably in Masson's trichrome stain. wikipedia.orgstainsfile.comabcam.comstainsfile.com This recommendation is based on several key advantages offered by Fast Green FCF.

One of the primary advantages is its color stability. Light Green SF yellowish is known to fade over time, which can compromise the long-term integrity of stained slides. stainsfile.comstainsfile.com In contrast, Fast Green FCF exhibits greater resistance to fading, ensuring that the stained sections remain vibrant and suitable for archival purposes. wikipedia.orgstainsfile.com

Furthermore, Fast Green FCF produces a more brilliant and intense green color compared to the yellowish-green hue of Light Green SF. wikipedia.orgstainsfile.comstainsfile.com This enhanced brilliance provides better contrast and differentiation of collagen fibers, which are typically stained green or blue in trichrome methods. stainsfile.comwikipedia.org While both dyes serve the same purpose of staining collagen in contrast to the red-stained muscle and cytoplasm, the superior color characteristics of Fast Green FCF contribute to a more aesthetically pleasing and diagnostically clear result. stainsfile.comstainsfile.com

The similar staining properties of Fast Green FCF and Light Green SF mean they can often be used interchangeably in protocols. uvigo.es However, due to its enhanced color brilliance and stability, Fast Green FCF is frequently the preferred choice for achieving high-quality and durable histological preparations. stainsfile.comabcam.comstainsfile.com

FeatureFast Green FCFLight Green SF yellowish
Color Brilliant, emerald green wikipedia.orgstainsfile.comstainsfile.comYellowish-green stainsfile.com
Fading Less likely to fade wikipedia.orgstainsfile.comProne to fading stainsfile.comstainsfile.com
Primary Use in Trichrome Staining collagen stainsfile.comwikipedia.orgStaining collagen stainsfile.comstainsfile.com
Interchangeability Can be substituted for Light Green SF wikipedia.orgstainsfile.comCan be used, but often substituted by Fast Green FCF stainsfile.com

Visualization of Specific Extracellular Matrix Components and Fibrosis

The extracellular matrix (ECM) is a complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells. Visualizing the components of the ECM, particularly collagen and elastic fibers, is crucial for understanding tissue architecture and diagnosing pathological conditions such as fibrosis. Fast Green FCF has proven to be a valuable stain for these applications.

Enhanced Depiction of Collagen and Elastic Fibers

Fast Green FCF is widely used to stain collagen fibers, often as part of trichrome staining methods like Masson's trichrome. stainsfile.comwikipedia.orgbiognost.comdawnscientific.com In these procedures, it selectively stains collagen green, providing a stark contrast to the red-stained muscle fibers and black or dark purple nuclei. wikipedia.orgbiognost.com This differential staining allows for the clear delineation and assessment of collagen distribution within a tissue.

Recent studies have highlighted the utility of Fast Green FCF in advanced imaging techniques like ex vivo fluorescence confocal microscopy (FCM). In combination with a nuclear stain like acridine (B1665455) orange, Fast Green FCF significantly improves the visualization of the ECM's structural details. mdpi.comnih.govresearchgate.net It enhances the depiction of not only collagen bundles but also elastic fibers, providing a more comprehensive view of the ECM than conventional methods. mdpi.com The ability to visualize both collagen and elastic fibers is particularly advantageous for studying tissues where the interplay between these components is critical. Furthermore, the use of Fast Green FCF in FCM can produce images with morphological details that are equivalent or even superior to those from frozen sections. mdpi.comnih.gov

Interestingly, the binding affinity of Fast Green FCF can be modulated. In anhydrous (water-free) conditions, it primarily targets collagen fibers. mdpi.com However, in aqueous conditions, its specificity for collagen decreases, and it also stains elastic fibers. mdpi.com This property can be exploited to differentiate between these two fiber types.

Analysis of Fibrosis in Tissue Specimens

Fibrosis is the excessive accumulation of fibrous connective tissue, primarily collagen, in an organ or tissue, often as a result of chronic inflammation or injury. The accurate assessment of fibrosis is critical for staging and managing various diseases, including liver cirrhosis and cardiac pathologies. wikipedia.org

Fast Green FCF, through its ability to stain collagen, plays a significant role in the histological analysis of fibrosis. mdpi.comnih.govgrafiati.com In trichrome staining, the extent of green staining directly correlates with the amount of collagen deposition, allowing for a qualitative and semi-quantitative assessment of fibrosis. mdpi.com

Moreover, a quantitative method for measuring collagen and total protein content in formalin-fixed, paraffin-embedded tissue sections utilizes Fast Green FCF in combination with Sirius Red F3BA. nih.gov In this technique, Sirius Red selectively binds to collagen, while Fast Green FCF binds to non-collagenous proteins. By eluting both dyes and measuring their absorbance, researchers can determine the precise amounts of collagen and total protein, providing a quantitative measure of fibrosis. nih.gov This method is sensitive enough to detect small amounts of collagen and can be instrumental in evaluating the efficacy of anti-fibrotic therapies. nih.gov The addition of Fast Green FCF to staining protocols for techniques like FCM has been shown to improve the assessment of the ECM and the analysis of fibrosis. mdpi.comnih.govresearchgate.net

Application in Plant Histology for Cellular Component Differentiation

Fast Green FCF is also a widely employed stain in plant histology, where it is instrumental in differentiating various cellular components, particularly lignified and cellulosic structures. dawnscientific.com As an acidic dye, it is attracted to and stains basic components of tissues, such as cytoplasm and cellulosic primary cell walls, a vibrant green. taylorfrancis.comresearchgate.net

Differential Staining of Lignified and Cellulosic Structures

A common and effective staining combination in plant anatomy is Safranin and Fast Green FCF. dawnscientific.comresearchgate.netuvigo.esnih.gov Safranin, a basic dye, stains acidic components like lignified and suberized cell walls, as well as nuclei, red. researchgate.net In contrast, Fast Green FCF counterstains the cellulosic primary cell walls and cytoplasm green. researchgate.net This differential staining provides a striking and informative contrast, allowing for the clear distinction between lignified tissues (e.g., xylem vessels and fibers) and parenchymatous or collenchymatous tissues with cellulosic walls. researchgate.netresearchgate.net

The reliability and sharp contrast provided by the Safranin-Fast Green FCF combination have made it a standard and highly recommended procedure in botanical microtechnique. researchgate.netresearchgate.netpubcompare.ai

Plant StructureStaining with Safranin & Fast Green FCF
Lignified Cell Walls (e.g., Xylem) Red (stained by Safranin) researchgate.net
Cellulosic Cell Walls (e.g., Phloem, Parenchyma) Green (stained by Fast Green FCF) researchgate.net
Nuclei Red (stained by Safranin) researchgate.net
Cytoplasm Green (stained by Fast Green FCF) researchgate.net

Visualization of Metabolite Distribution (e.g., Tannin, Suberin)

Fast Green FCF is frequently employed as a counterstain in plant histology, most notably in the Safranin-Fast Green staining method, to visualize the distribution of various metabolites and differentiate between various tissue types. This differential staining technique is particularly effective for identifying lignified, suberized, and cutinized cell walls, as well as tannin deposits.

In this common protocol, Safranin O, a basic dye, stains acidic tissue components like lignin, suberin, and tannins a distinct red or purple. researchgate.netfrontiersin.org In contrast, Fast Green FCF, an acidic dye, stains basic components such as cytoplasm and primary cellulosic cell walls green. researchgate.net This sharp color contrast allows for the clear localization and qualitative assessment of specific metabolites within plant tissues. For instance, in studies of plant anatomy and pathology, the red coloration highlights areas rich in tannins or where suberin has been deposited as a defense mechanism, while the green staining delineates the surrounding parenchymatous or cellulosic tissues. researchgate.netfrontiersin.org

The Safranin-Fast Green combination is a valuable tool for observing the spatial distribution of these compounds, revealing details about plant structure, development, and response to environmental stress or infection. researchgate.netfrontiersin.org While this method provides excellent qualitative data on the location of these metabolites, it is important to note that it is not a quantitative measure. researchgate.net

Table 1: Differential Staining with Safranin and Fast Green FCF in Plant Tissues

Tissue/Cellular Component Primary Stain (Safranin O) Counterstain (Fast Green FCF) Resulting Color
Lignified Tissue (e.g., Xylem) Stains Does not stain Red/Purple
Suberized Tissue (e.g., Cork) Stains Does not stain Red/Purple
Tannin Deposits Stains Does not stain Red
Cytoplasm Does not stain Stains Green

Integration of Fast Green FCF in Novel Imaging Modalities

Recent advancements have seen Fast Green FCF integrated into modern imaging techniques, moving beyond traditional light microscopy to enhance visualization in specialized applications.

Fast Green FCF has been identified as a valuable agent for improving the depiction of the extracellular matrix (ECM) in ex vivo fluorescence confocal microscopy (FCM). mdpi.comnih.govresearchgate.net FCM is a rapid imaging technology that allows for microscopic analysis of fresh tissue without the need for fixation, freezing, or sectioning, making it a promising tool for intraoperative diagnostics. mdpi.comresearchgate.net However, conventional FCM often lacks clarity in visualizing the ECM. nih.gov

Research has demonstrated that combining Fast Green FCF with a nuclear stain like Acridine Orange significantly enhances the visibility of ECM structural details. mdpi.comnih.gov This combination produces high-resolution images where the ECM structures are better defined, improving the ability to distinguish the borders between cells and the matrix. mdpi.com The resulting morphological detail is often equivalent or even superior to that seen in standard frozen sections. nih.govresearchgate.net This enhancement is particularly useful for assessing conditions like fibrosis, which involves excess deposition of ECM. mdpi.comnih.gov The improved visualization provided by Fast Green FCF helps to bridge the gap between the rapid, virtual histology of FCM and the current gold standard of H&E-stained sections. mdpi.comresearchgate.net

Table 2: Comparison of FCM Imaging Techniques

Imaging Technique Nuclear Staining ECM Staining/Visualization Key Finding
Conventional FCM Acridine Orange Reflectance Mode ECM is generally less well-defined compared to conventional histology. mdpi.com

A key advantage of using Fast Green FCF in conjunction with FCM is the speed of the staining protocol, making it highly suitable for the time-sensitive environment of intraoperative tissue assessment. mdpi.comnih.gov Traditional intraoperative evaluation relies on frozen sections, a process that can be time-consuming and requires specialized equipment and personnel. mdpi.comresearchgate.net

The staining protocol developed for FCM with Fast Green FCF is both fast and simple to execute. mdpi.com One such protocol involves incubating the fresh tissue sample in a diluted Fast Green FCF solution for just 90 seconds, followed by a brief rinse and a one-minute incubation in Acridine Orange. mdpi.comresearchgate.net This entire process allows for near-real-time imaging of excised tissue at a cellular level. mdpi.com The ability to rapidly obtain high-quality images that clearly delineate tissue architecture, such as the ECM and basement membranes, is critical for applications like assessing excision margins in oncological surgery. mdpi.commdpi.com This rapid method offers a powerful diagnostic tool that can potentially augment or, in some cases, replace the more cumbersome frozen section procedure. mdpi.comnih.gov

Fast Green FCF provides a rapid, non-lethal method for the detection and evaluation of recent integumental injuries in aquatic organisms, such as fish. nih.govusgs.gov The principle behind this application is based on membrane permeability dye exclusion. usgs.gov Healthy, intact epidermal cells exclude the dye, while dead or injured cells with compromised membranes absorb it. usgs.gov This results in a clear and visible staining of the injured areas, while uninjured tissue remains unstained. nih.govusgs.gov

Research on juvenile Chinook salmon has optimized this staining procedure. nih.govint-res.com Immersing anesthetized fish in an aerated aqueous solution of Fast Green FCF for as little as one minute produces consistent and easily visible staining of skin and fin damage. nih.govusgs.gov The dye is effective in highlighting injuries that may not be apparent through gross observation, such as damage to the transparent epidermal layer and mucous layer, which are crucial for pathogen defense. int-res.com Because the stain is only absorbed where epidermal integrity is lost and is not taken up by healed tissue, it allows for the specific identification of recent injuries. nih.govusgs.gov

Table 3: Recommended Fast Green FCF Staining Protocol for Integumental Injuries in Juvenile Chinook Salmon

Parameter Recommendation Purpose/Observation
Concentration 0.1% aqueous solution Satisfactory for general visual evaluation. nih.govint-res.com
0.5% aqueous solution Preferable for digital photography and achieving higher stain intensity. nih.govint-res.com
Staining Time 1 minute Produces consistent and visible staining of injuries. nih.govusgs.gov
2 minutes Can increase stain intensity, especially at higher concentrations. int-res.com

| Rinsing Procedure | Two 30-second rinses in fresh water | Effective for removing excess stain from the fish. nih.govint-res.com |

Table of Mentioned Compounds

Compound Name
Fast Green FCF (free acid)
Acridine Orange
Cellulose
Lignin
Safranin O
Suberin
Tannin
Trypan Blue

Molecular Interactions and Biochemical Mechanisms of Fast Green Fcf

Protein Binding Dynamics and Conformational Alterations

Fast Green FCF is known to interact with a variety of proteins, leading to conformational changes and influencing their biological activities. These interactions are fundamental to its application as a protein stain and its potential therapeutic effects. sigmaaldrich.comdu.ac.innih.gov

Interaction with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Fast Green FCF has been shown to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.govresearchgate.netresearchgate.netresearchgate.net Spectroscopic studies have revealed that FCF can quench the intrinsic fluorescence of BSA, indicating a static interaction process. nih.gov The primary binding site for FCF on BSA has been identified as subdomain IIA. nih.gov The binding of FCF to serum albumins is influenced by pH and ionic strength, with electrostatic forces playing a dominant role in the formation of the protein-dye complex. nih.gov These interactions can induce conformational changes in the albumin structure. nih.gov

The binding affinity of Fast Green FCF to serum albumins has been quantified, and it has been found to be higher than that of other food colorants like Patent Blue V and Acid Blue 1. nih.gov This strong interaction is utilized in methods for the spectrophotometric determination of serum proteins. guidechem.com In a specific buffer medium, FCF rapidly forms a complex with serum proteins, leading to a shift in the maximum absorption wavelength, which is proportional to the protein concentration. guidechem.com

Table 1: Interaction of Fast Green FCF with Serum Albumins

Serum AlbuminBinding CharacteristicsKey FindingsReferences
Bovine Serum Albumin (BSA)Static quenching of intrinsic fluorescence, primary binding to subdomain IIA.Electrostatic forces dominate the interaction; FCF induces conformational changes in BSA. nih.gov
Human Serum Albumin (HSA)Strong interaction near the Trp-214 residue.FCF exhibits a pronounced quenching effect on the intrinsic fluorescence of HSA. explorationpub.com
General Serum ProteinsRapid complex formation in specific buffer conditions.Enables spectrophotometric determination of protein concentrations. guidechem.comresearchgate.net

Modulation of Digestive Enzyme Activity and Structure (e.g., Trypsin Inhibition)

The interaction of Fast Green FCF extends to digestive enzymes, such as trypsin. Studies have demonstrated that FCF can inhibit the activity of trypsin through a mixed inhibition model. researchgate.net This interaction leads to conformational and microenvironmental changes in the enzyme. The binding is primarily driven by hydrogen bonding and van der Waals forces. researchgate.net Furthermore, the interaction with FCF can enhance the thermal stability of trypsin. researchgate.net

Suppression and Disaggregation of Amyloid Fibrils (e.g., α-synuclein, Amyloid-β, Lysozyme)

A significant area of research has focused on the ability of Fast Green FCF to interfere with the formation of amyloid fibrils, which are associated with various neurodegenerative diseases. nih.govnih.gov

α-synuclein: Fast Green FCF has been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. nih.govmedchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.com It can disrupt the structure of α-synuclein pentamers, reducing their β-sheet content through both nonpolar and polar interactions. nih.govresearchgate.net Two primary binding sites on the α-synuclein pentamer have been identified: region I (Y39-K45) and region II (H50-Q62). nih.govresearchgate.net The binding is a result of a combination of electrostatic interactions, hydrogen bonds, and π-π interactions. nih.govresearchgate.net In addition to inhibiting fibrillogenesis, FCF can also disassemble mature α-synuclein fibrils and reduce their cytotoxicity. nih.govresearchgate.net

Amyloid-β: Similar to its effect on α-synuclein, Fast Green FCF can inhibit the fibrillogenesis of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. medchemexpress.commedchemexpress.com It has been observed to disintegrate mature Aβ fibrils and alleviate the cytotoxicity induced by Aβ fibrillogenesis. medchemexpress.commedchemexpress.com

Lysozyme (B549824): Fast Green FCF has been demonstrated to suppress the formation of lysozyme amyloid fibrils in a concentration-dependent manner. medchemexpress.commedchemexpress.comrsc.orgnih.govresearchgate.netdntb.gov.ua It can also disaggregate pre-existing lysozyme fibrils. medchemexpress.comrsc.orgnih.gov This inhibitory effect is achieved through alterations in the structural conformation of lysozyme. rsc.orgnih.gov

Table 2: Effect of Fast Green FCF on Amyloid Fibrils

Amyloid ProteinEffect of Fast Green FCFMechanism of ActionReferences
α-synucleinInhibits aggregation, disassembles mature fibrils, reduces cytotoxicity.Disrupts pentamer structure, reduces β-sheet content via electrostatic, hydrogen bond, and π-π interactions. nih.govmedchemexpress.comresearchgate.netdntb.gov.ua
Amyloid-β (Aβ)Inhibits fibrillogenesis, disintegrates mature fibrils, reduces cytotoxicity.Alleviates cytotoxicity induced by Aβ fibrillogenesis. medchemexpress.commedchemexpress.com
LysozymeSuppresses fibril generation, disaggregates pre-formed fibrils.Induces structural alterations in the protein. medchemexpress.commedchemexpress.comrsc.orgnih.gov

Investigation of Fast Green FCF with Cellular Receptors and Intracellular Signaling Pathways

Beyond its direct interactions with proteins, Fast Green FCF has been found to modulate specific cellular receptors and signaling pathways, particularly those involved in inflammation and immune responses.

Interaction with Purinergic Receptors (e.g., P2X4 Receptor)

Fast Green FCF has been identified as an antagonist of the P2X4 receptor, a type of purinergic receptor involved in various physiological processes, including pain and inflammation. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com Systemic administration of FCF has been shown to decrease the expression of the P2X4 receptor in the spinal cord. nih.gov This downregulation of the P2X4 receptor is believed to be a key mechanism behind the ability of FCF to prevent postoperative cognitive dysfunction and alleviate inflammatory pain. nih.govnih.govembopress.org Studies have shown that the cognitive-enhancing effects of FCF in a mouse model of postoperative cognitive dysfunction were abolished by a positive allosteric modulator of the P2X4 receptor. nih.gov However, in a model of lipopolysaccharide (LPS)-induced depressive-like behavior, FCF treatment did not alter the levels of P2X4 receptor mRNA and protein in the hippocampus. frontiersin.org

Modulation of Toll-like Receptor 4 (TLR4) / Myeloid Differentiation Primary Response 88 (Myd88) / Nuclear Factor-κB (NF-κB) Signaling Pathway

Fast Green FCF has demonstrated the ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, FCF has been shown to downregulate the TLR4/Myd88/NF-κB signaling pathway in the hippocampus of mice with lipopolysaccharide (LPS)-induced depressive-like behavior. medchemexpress.comnih.govnih.govcapes.gov.brdoaj.orgdntb.gov.ua This was evidenced by decreased mRNA and protein levels of TLR4 and its downstream adapter protein, Myeloid differentiation primary response 88 (Myd88), as well as the suppressed phosphorylation of nuclear factor-κB (NF-κB). frontiersin.orgnih.govnih.gov Molecular docking simulations suggest that FCF may directly interact with TLR4, potentially disrupting the formation of the TLR4-MD2 complex, which is essential for receptor activation. nih.govnih.govexplorationpub.com The modulation of this pathway by FCF leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Effects on Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Fast Green FCF (FCF) has demonstrated the ability to modulate the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). In a rodent model of inflammatory pain, systemic administration of FCF was found to down-regulate the spinal and peripheral levels of these cytokines. nih.govnih.gov This effect is significant as chronic inflammation can amplify pain pathways in the nervous system. nih.gov

Further research has shown that FCF can attenuate depressive-like behaviors induced by lipopolysaccharide (LPS) by suppressing the production of these same pro-inflammatory cytokines in the hippocampus of mice. frontiersin.orgnih.gov The mechanism appears to involve the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/NF-κB signaling pathway. frontiersin.orgresearchgate.net By downregulating this pathway, FCF effectively reduces the neuroinflammatory response. frontiersin.orgnih.govnih.gov Molecular docking simulations even suggest a potential interaction between FCF and TLR4, which could disrupt the formation of the TLR4-MD2 complex, a critical step in the inflammatory signaling cascade. frontiersin.orgnih.gov

Table 1: Summary of Fast Green FCF Effects on Inflammatory Cytokine Expression This table is interactive and can be sorted by clicking on the headers.

Model System Key Findings References
Rodent Inflammatory Pain Model Down-regulated spinal and peripheral levels of TNF-α, IL-1β, and IL-6. nih.govnih.govfrontiersin.org
LPS-Treated Mice (Depressive-Like Behavior Model) Down-regulated hippocampal levels of TNF-α, IL-1β, and IL-6. frontiersin.orgnih.gov
LPS-Treated Mice (Neuroinflammation Model) Suppressed the phosphorylation of nuclear factor-κB (NF-κB) and decreased mRNA and protein levels of TLR4 and Myd88 in the hippocampus. frontiersin.orgresearchgate.netnih.gov

Exploration of Fast Green FCF Influence on Cellular Processes in In Vitro and Ex Vivo Models

Studies on human hepatoma cell lines, such as HepG2, have been conducted to assess the cytotoxic effects of Fast Green FCF. Research has indicated that FCF can impact the viability of these cells. cabidigitallibrary.orgresearchgate.net One study demonstrated that treating HepG2 cells with Fast Green FCF led to reduced cell viability. cabidigitallibrary.org Specifically, at a concentration of 300 µg/ml, the survival of HepG2 cells was significantly lower in media containing both 5 mM and 25 mM glucose. cabidigitallibrary.org Another concentration of 75 µg/ml also significantly affected cell growth, but only in the presence of 25 mM glucose. cabidigitallibrary.org These findings suggest that the cytotoxic effects of Fast Green FCF on HepG2 cells may be influenced by glucose concentration, with potentially exacerbated toxicity in hyperglycemic conditions. researchgate.net The observed cell death is suggested to be linked to the activation of the apoptotic pathway. researchgate.net The HepG2 cell line is a widely utilized model for in vitro toxicology studies due to its origin from human liver carcinoma cells and its ability to secrete various plasma proteins. cabidigitallibrary.orginnoprot.comreprocell.com

Table 2: Cellular Responses of HepG2 Cells to Fast Green FCF This table is interactive and can be sorted by clicking on the headers.

Concentration Glucose Level Effect on Cell Viability Reference
300 µg/ml 5 mM Significantly lower cabidigitallibrary.org
300 µg/ml 25 mM Significantly lower cabidigitallibrary.org
75 µg/ml 25 mM Significantly lower cabidigitallibrary.org

Investigations into the effects of Fast Green FCF on neuronal activity have revealed its inhibitory role in synaptic transmission. In studies using whole-cell voltage-clamped hippocampal interneurons from rats, Fast Green FCF was shown to reduce the frequency of miniature synaptic events in a dose-dependent manner. researchgate.netnih.gov However, it did not affect the amplitude or the kinetics of these events. researchgate.netnih.gov

At a concentration of 1 mg/ml (1.2 mM), the frequency of synaptic events was diminished to 21% of the control. researchgate.netnih.gov The half-maximum effective concentration (IC50) was estimated to be approximately 200 µg/ml (250 µM). researchgate.netnih.govmedchemexpress.com These findings suggest that Fast Green FCF likely acts at a presynaptic site, leading to an inhibition of neurotransmitter release. researchgate.netnih.gov In contrast, another dye, Phenol Red, did not show any effect on the frequency, amplitude, or kinetics of synaptic events, highlighting the specific action of Fast Green FCF. researchgate.netnih.gov

Table 3: Effect of Fast Green FCF on Synaptic Activity in Rat Hippocampal Interneurons This table is interactive and can be sorted by clicking on the headers.

Parameter Observation Concentration Reference
Frequency of Miniature Synaptic Events Reduced in a dose-dependent manner. 100 µg/mL - 1 mg/mL researchgate.netnih.govmedchemexpress.com
Amplitude of Miniature Synaptic Events No effect. Not specified researchgate.netnih.gov
Kinetics of Miniature Synaptic Events No effect. Not specified researchgate.netnih.gov
Half-Maximum Effective Concentration (IC50) ~200 µg/mL (250 µM) Not applicable researchgate.netnih.govmedchemexpress.com

Research has demonstrated that Fast Green FCF can suppress the activation of microglia and astrocytes in the hippocampus, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgnih.govnih.gov In mouse models, pretreatment with Fast Green FCF was found to inhibit the LPS-induced activation of these glial cells in various hippocampal regions, including the dentate gyrus (DG), CA1, and CA3. frontiersin.orgresearchgate.net

This inhibitory effect on glial activation is a key component of the anti-inflammatory and anti-depressive actions of Fast Green FCF. frontiersin.orgnih.gov The underlying mechanism is linked to the downregulation of the TLR4/Myd88/NF-κB signaling pathway. frontiersin.orgnih.gov By suppressing this pathway, Fast Green FCF reduces the subsequent release of pro-inflammatory cytokines that are typically associated with activated microglia and astrocytes. frontiersin.orgresearchgate.net These findings highlight the potential of Fast Green FCF in controlling neuroinflammation by modulating glial cell responses. frontiersin.orgnih.gov

Table 4: Influence of Fast Green FCF on Microglial and Astrocyte Activation This table is interactive and can be sorted by clicking on the headers.

Model System Key Findings Mechanism of Action References
LPS-Treated Mice Suppressed microglial and astrocyte activation in the hippocampus (DG, CA1, CA3 regions). Downregulation of TLR4/Myd88/NF-κB signaling pathway. frontiersin.orgnih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Fast Green Fcf

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the analysis of Fast Green FCF, a triarylmethane dye. wikipedia.orgbiocompare.com This method is predicated on the principle that the molecule absorbs light in the visible region of the electromagnetic spectrum, a characteristic attributable to its extensive system of conjugated double bonds. The intensity of this absorption is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law. This property allows for both qualitative identification and precise quantitative measurement of the compound.

Fast Green FCF exhibits a distinct and strong absorption peak in the visible spectrum, which is a key characteristic for its identification and quantification. aatbio.com The maximum wavelength of absorption (λmax) is consistently reported to be in the range of 622 to 625 nm. wikipedia.orgresearchgate.netmedchemexpress.comresearchgate.netthepharmajournal.com This peak corresponds to the turquoise or sea-green color of the dye in solution. biocompare.commedchemexpress.com Studies have reported specific λmax values of 624 nm and 625 nm for spectrophotometric measurements. thepharmajournal.comdergipark.org.trselleckchem.com The UV-Vis spectrum of Fast Green FCF in an aqueous solution can also show other absorbance bands at approximately 300 nm and 420 nm, though the peak at around 620-625 nm is the most prominent and is used for analytical purposes. dergipark.org.tr

The specific absorptivity of the compound is a crucial parameter for its quantification. For instance, the leuco base form of the dye has a specified absorptivity (a) of 0.156 mg L⁻¹ cm⁻¹ at approximately 625 nm. fao.org

Table 1: Reported Maximum Absorption Wavelength (λmax) for Fast Green FCF

Reported λmax (nm)Medium/ContextSource(s)
619General aatbio.com
622 - 626General biocompare.commedchemexpress.comresearchgate.nettargetmol.com
624Aqueous Solution / Protein Staining dergipark.org.trselleckchem.comcaymanchem.com
625Kinetic Studies / Quantitative Assays wikipedia.orgresearchgate.netresearchgate.netthepharmajournal.comlongdom.org

UV-Vis spectrophotometry is an effective tool for monitoring the kinetics of chemical reactions involving Fast Green FCF, as the change in dye concentration over time can be followed by measuring the decrease in absorbance at its λmax. A notable example is the study of the oxidation of Fast Green FCF by 1-chlorobenzotriazole (B28376) (CBT), a stable crystalline compound with a positive-halogen character that makes it a potent oxidant. researchgate.netrsc.org

The kinetics of this oxidation reaction have been investigated spectrophotometrically at 625 nm under both alkaline and acidic conditions. researchgate.netlongdom.org In an alkaline medium (NaOH), the reaction shows a pseudo-first-order dependence on the concentration of Fast Green FCF ([FGF]) and a first-order dependence on the concentration of CBT. researchgate.net The reaction order is fractional with respect to the hydroxide (B78521) ion concentration ([OH⁻]) and shows an inverse fractional order upon the addition of the reduced product, benzotriazole (B28993) (BTA). researchgate.net

In an acidic medium (HCl), the reaction is very slow and is therefore studied in the presence of a Ruthenium(III) chloride (RuCl₃) catalyst. longdom.org Under these conditions, the reaction exhibits a pseudo-first-order rate with respect to [FGF] and a first-order dependence on the concentrations of CBT, H⁺, and the Ru(III) catalyst. longdom.org In both media, thermodynamic parameters such as activation energy (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) have been evaluated to further elucidate the reaction mechanism. researchgate.netlongdom.org

Table 2: Summary of Kinetic Data for the Oxidation of Fast Green FCF by 1-Chlorobenzotriazole

ConditionReactantReaction OrderSource(s)
Alkaline (NaOH) Fast Green FCF (FGF)Pseudo-first researchgate.net
1-Chlorobenzotriazole (CBT)First researchgate.net
Hydroxide Ion (OH⁻)Fractional researchgate.net
Benzotriazole (BTA)Inverse Fractional researchgate.net
Acidic (HCl) with Ru(III) catalyst Fast Green FCF (FGF)Pseudo-first longdom.org
1-Chlorobenzotriazole (CBT)First longdom.org
Hydrogen Ion (H⁺)First longdom.org
Ruthenium(III) (Ru(III))First longdom.org

The strong absorbance of Fast Green FCF at its λmax provides a straightforward and reliable basis for its quantitative determination in various samples. researchgate.netthepharmajournal.com Spectrophotometric methods involve creating a standard calibration curve by measuring the absorbance of a series of solutions with known concentrations of the dye. thepharmajournal.com The concentration of Fast Green FCF in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. thepharmajournal.com

This technique has been successfully applied to determine the concentration of Fast Green FCF in aqueous solutions and food products like milk-based sweets. thepharmajournal.comrsc.org For instance, a method involving ultrasound-assisted dispersive solid-phase extraction (d-SPE) using chitin (B13524) as a bio-adsorbent was developed to preconcentrate the dye before its spectrophotometric determination at 624 nm. dergipark.org.trdergipark.org.tr This assay demonstrated a linear dynamic range between 0.04 and 4 μg/mL, with a calibration equation of A = 0.6386c + 0.025 and a high correlation coefficient (R²) of 0.995. dergipark.org.tr Another method, CPE-Scanometry, which is comparable to CPE-Spectrophotometry, showed a linear calibration curve in the range of 0.01–1.0 mg L⁻¹ for the determination of the dye. rsc.org

Fluorescence-Based Spectroscopic Techniques

While primarily known as an absorbing dye, Fast Green FCF also exhibits fluorescence properties that are utilized in advanced spectroscopic techniques. biosynth.com These methods offer high sensitivity and provide detailed information about the molecular environment and interactions of the dye. When bound to proteins, Fast Green FCF fluoresces in the near-infrared region. selleckchem.comcaymanchem.com

Resonance Light-Scattering (RLS) is a powerful technique for studying the aggregation of molecules and their interactions. The interaction of Fast Green FCF with proteins such as bovine serum albumin (BSA), human serum albumin (HSA), and pepsin can be characterized by enhanced RLS measurements using a standard spectrofluorometer. nih.govresearchgate.net

When Fast Green FCF binds to these proteins, it results in a significant enhancement of the RLS signal. nih.govresearchgate.net For example, strongly enhanced RLS signals for the FCF-protein complex are observed at an excitation wavelength of 279.0 nm. nih.govresearchgate.net The intensity of this enhanced scattering is proportional to the concentration of the protein, allowing for highly sensitive quantitative assays for proteins at nanogram-per-milliliter levels. nih.govresearchgate.net This method is reported to be much more sensitive than other RLS methods, with limits of determination as low as 0.6 ng/ml for HSA and 4.54 ng/ml for BSA. nih.govresearchgate.net The mechanism of the RLS enhancement is influenced by factors such as pH and ionic strength, which affect the interaction between the dye and the protein. nih.govresearchgate.net

Table 3: Limits of Determination for Various Proteins Using Fast Green FCF-Enhanced RLS

ProteinLimit of Determination (ng/mL)Source(s)
Human Serum Albumin (HSA)0.6 nih.govresearchgate.net
Lysozyme (B549824) (Lys)1.75 nih.govresearchgate.net
α-Chymotrypsin (Chy)4.32 nih.govresearchgate.net
Bovine Serum Albumin (BSA)4.54 nih.govresearchgate.net
Pepsin (Pep)22.8 nih.govresearchgate.net

Advanced fluorescence techniques, including synchronous, 2D, and 3D fluorescence spectroscopy, provide deeper insights into the structural changes of biomolecules upon interaction with ligands like Fast Green FCF. These methods have been employed to study the binding of Fast Green FCF to the digestive enzyme trypsin. researchgate.net

The analyses suggested that the binding of the dye to trypsin induces microenvironmental and conformational changes in the enzyme. researchgate.net This indicates that the interaction alters the local environment around the fluorescent amino acid residues of the protein. Furthermore, the use of Fast Green FCF in combination with a nuclear stain like acridine (B1665455) orange has been shown to significantly improve the depiction of the extracellular matrix (ECM) in ex vivo fluorescence confocal microscopy. nih.govmdpi.comnih.gov The addition of Fast Green FCF results in a better-defined fibrillar structure of the ECM, enhancing the visibility of borders between cells and the matrix compared to conventional fluorescence methods. nih.govmdpi.com This improved visualization is crucial for the analysis of tissue structures and fibrosis in pathological assessments. mdpi.comnih.gov

Förster Resonance Energy Transfer (FRET) Analysis

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. Studies have utilized FRET to investigate the interaction of Fast Green FCF with proteins like trypsin. The binding of Fast Green FCF to trypsin can lead to fluorescence quenching, and FRET analysis helps in understanding the energy transfer process between the dye (donor) and the protein's amino acid residues (acceptor). This analysis can determine the distance between the bound dye and specific amino acids, providing insights into the binding location and the conformational changes in the protein upon interaction. The main driving forces behind this binding process are often hydrogen bonding and van der Waals forces. researchgate.net

Near-Infrared (NIR) Fluorescence Properties

Fast Green FCF exhibits fluorescence in the near-infrared (NIR) region, particularly when bound to proteins. selleckchem.comcaymanchem.comselleckchem.comlabchem.com.my Its absorption maximum is approximately 624 nm. selleckchem.comcaymanchem.comlabchem.com.my This property is valuable for various bioanalytical applications, including protein staining in techniques like isoelectric focusing (IEF) and SDS-PAGE. selleckchem.comselleckchem.com The NIR fluorescence of Fast Green FCF allows for sensitive detection and quantification of proteins, with a linear range that can be wider than other common protein stains like Brilliant Blue R. caymanchem.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. As a triphenylmethane (B1682552) dye, the FTIR spectrum of Fast Green FCF is characterized by vibrations of its fundamental chemical structures. researchgate.netnih.gov Analysis of the FTIR spectrum can confirm the presence of key functional groups.

Key spectral regions and their corresponding vibrational modes for triphenylmethane dyes like Fast Green FCF are detailed in the table below. researchgate.netnih.govnih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3022C-H stretchingAromatic C-H
1575 - 1597C=C stretchingPhenyl ring
1444C=C stretchingPhenyl ring
1169S=O stretchingSulfonate group
1031 - 1078C-H in-plane deformationAromatic C-H
1033S-O stretchingSulfonate group
605 - 758C-H out-of-plane deformationAromatic C-H

This table presents typical vibrational frequencies for triphenylmethane and related compounds. Specific peak positions for Fast Green FCF may vary slightly.

Studies have shown that the FTIR spectrum of triphenylmethane is well-supported by literature data. researchgate.net The analysis of these characteristic peaks provides a spectroscopic fingerprint for the compound, aiding in its identification and structural elucidation. wwjmrd.commyfoodresearch.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and structure of compounds, as well as for identifying byproducts and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to separate and identify components in a mixture. This technique has been instrumental in identifying isomers and subsidiary colors in commercial Fast Green FCF. nih.govresearchgate.net Furthermore, LC-MS can be used to identify oxidation products of Fast Green FCF. The breakdown of triarylmethane dyes can lead to the formation of various smaller molecules, and LC-MS provides the sensitivity and specificity needed to detect and identify these products. acs.org

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective analytical technique used for the determination of trace amounts of substances in complex matrices. nih.govljmu.ac.uk This method has been developed for the simultaneous determination of multiple synthetic dyes, including Fast Green FCF, in various food products. fda.gov.twnih.gov The technique offers high sensitivity by selecting specific fragment ion transitions in multiple reaction monitoring (MRM) mode, allowing for both quantification and confirmation of the analyte's presence. fda.gov.tw LC-ESI-MS/MS methods are valued for their rapidity and simplicity, often eliminating the need for extensive sample cleanup steps like solid-phase extraction. fda.gov.tw

Chromatographic Separation and Analysis

Various chromatographic techniques are utilized for the separation, identification, and quantification of Fast Green FCF and its related substances.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Fast Green FCF. It is used to determine the purity of the dye and to quantify its isomers and subsidiary colors. nih.gov HPLC methods have been shown to be more accurate for determining the levels of subsidiary colors compared to thin-layer chromatography (TLC)-spectrophotometry. nih.gov

Thin-Layer Chromatography (TLC) is another technique used for the separation of subsidiary coloring matters in Fast Green FCF. fao.org A typical developing solution for TLC analysis consists of a mixture of acetonitrile (B52724), isoamyl alcohol, methyl ethyl ketone, water, and ammonia. fao.org This allows for the separation of lower sulfonated subsidiary colors, isometric forms, and the main Fast Green FCF band. fao.org

The table below summarizes the chromatographic techniques and their applications in the analysis of Fast Green FCF.

Chromatographic TechniqueApplicationKey Findings
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification of isomers and subsidiary colors.More accurate than TLC-spectrophotometry for subsidiary color determination. nih.gov
Thin-Layer Chromatography (TLC)Separation of subsidiary coloring matters.Allows for the separation of different sulfonated and isomeric forms. fao.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of isomers, subsidiary colors, and oxidation products.Confirmed the existence of five isomers and seven subsidiary colors in commercial Fast Green FCF. nih.govresearchgate.net
Liquid Chromatography-Electro Spray Tandem Mass Spectrometry (LC-ESI-MS/MS)Trace analysis in complex matrices like food.Highly sensitive and selective method for simultaneous determination of multiple dyes. fda.gov.twnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of synthetic food dyes like Fast Green FCF due to its high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

Several studies have detailed the simultaneous determination of multiple food dyes, including Fast Green FCF, in food and beverage samples. upm.edu.myd-nb.infothermofisher.com These methods often employ a C18 stationary phase, which provides excellent separation for a wide range of analytes. upm.edu.my The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile or methanol, run in a gradient elution mode to achieve optimal separation of dyes with varying polarities. upm.edu.mythermofisher.com

For instance, a validated HPLC-DAD (Diode Array Detection) method successfully separated eleven water-soluble dyes, including Fast Green FCF. upm.edu.my The detection of Fast Green FCF is typically performed in the visible range, with maximum absorbance observed between 622 and 630 nm. upm.edu.myakjournals.com The use of a DAD allows for the simultaneous monitoring at multiple wavelengths, which is advantageous for the analysis of complex mixtures of dyes. scioninstruments.com

The selection of the mobile phase buffer is critical for achieving good peak shape and resolution. Ammonium (B1175870) acetate (B1210297) is a common choice, providing good buffering capacity and compatibility with mass spectrometry (MS) detectors. upm.edu.my The pH of the mobile phase can also be adjusted to optimize the separation. In some methods, an alkaline pH (e.g., 8.8) has been used with pH-tolerant columns like the Acclaim PA2 to improve the resolution of certain dye mixtures. thermofisher.com

The performance of HPLC methods for Fast Green FCF analysis is characterized by low limits of detection (LOD) and quantification (LOQ), typically in the range of 0.017-0.5 µg/mL and 0.057-1.0 µg/mL, respectively, depending on the specific method and matrix. upm.edu.myakjournals.com These methods demonstrate good linearity over a range of concentrations, with correlation coefficients (R²) greater than 0.999, indicating a strong relationship between the detector response and the analyte concentration. d-nb.infoakjournals.com

Table 1: Examples of HPLC Methods for the Determination of Fast Green FCF

Column Mobile Phase Detection Wavelength (nm) LOD (µg/mL) LOQ (µg/mL) Reference
C18 Gradient of 0.2% ammonium acetate and acetonitrile 630 0.2 - 0.5 0.5 - 1.0 upm.edu.my
Ether-linked phenyl Gradient of ammonium acetate and methanol/acetonitrile 630 0.005 - 0.013 0.014 - 0.038 d-nb.info
Acclaim PA2 Gradient of 20 mM (NH4)2HPO4 (pH 8.8) and acetonitrile 254 - - thermofisher.com
Agilent Poroshell 120 HPH-C18 Gradient of 10 mM Na2HPO4 (pH 7) and methanol 622 0.017 - 0.025 0.057 - 0.082 akjournals.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of food dyes. This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary tube. CE methods are characterized by short analysis times, low sample and reagent consumption, and high separation efficiency.

A method for the determination of twelve synthetic food dyes, including Fast Green FCF, in various food products has been developed using CE with photodiode array detection. In this method, the dyes were separated in a fused-silica capillary. The running buffer consisted of 20% acetonitrile in a mixture of 10 mmol/L potassium phosphate (B84403) monobasic and 5 mmol/L sodium carbonate, adjusted to a pH of 10.0.

Identification of the dyes was based on their migration times and their characteristic absorbance spectra. For Fast Green FCF, the identification limit using its absorbance spectrum was found to be 10 µg/mL. The method demonstrated good reproducibility, with coefficients of variation for migration times and peak areas being in the ranges of 0.28-0.62% and 1.84-4.30%, respectively. This level of precision is crucial for reliable quantification in routine analysis.

Table 2: Capillary Electrophoresis Method for Fast Green FCF Analysis

Parameter Condition
Capillary Fused-silica (72 cm to detector, 75 µm i.d.)
Running Buffer 20% acetonitrile in 10 mmol/L K2HPO4 and 5 mmol/L Na2CO3 (pH 10.0)
Detection Photodiode Array
Identification Limit 10 µg/mL
Reproducibility (CV%) Migration Time: 0.28-0.62%, Peak Area: 1.84-4.30%

Electrochemical Sensing and Biosensor Development

The electrochemical properties of Fast Green FCF have been exploited for the development of sensitive and selective sensors for its detection. These methods are based on the electrochemical oxidation of the dye at the surface of an electrode.

Investigations into the electrochemical behavior of Fast Green FCF have been carried out using voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a glassy carbon electrode (GCE). The oxidation of Fast Green FCF is an irreversible process, and the peak current is dependent on factors such as pH, concentration, and scan rate. The optimal pH for the electrochemical determination is typically around 5.0, as it yields the maximum peak current.

Based on the linear relationship between the peak current and the concentration of Fast Green FCF, DPV methods have been developed for its quantitative determination. These electrochemical sensors have demonstrated a linear response over a concentration range of 30 µM to 0.2 mM, with a detection limit as low as 0.8 µM.

Furthermore, advancements in materials science have led to the development of modified electrodes to enhance the sensitivity and selectivity of Fast Green FCF detection. For instance, a novel electrochemical nanosensor was designed using a GCE modified with calixarene (B151959) and gold nanoparticles. This modified electrode significantly improved the oxidation signals of Fast Green FCF compared to a bare GCE. The sensor was capable of the simultaneous detection of Fast Green FCF and Metanil Yellow, with the oxidation of Fast Green FCF occurring at a potential of 0.84 V. This demonstrates the potential for developing robust and efficient electrochemical sensors for monitoring food toxins.

Table 3: Performance of Electrochemical Sensors for Fast Green FCF Detection

Electrode Technique Linear Range Detection Limit Key Findings
Glassy Carbon Electrode Differential Pulse Voltammetry 30 µM - 0.2 mM 0.8 µM Optimized at pH 5.0 for maximum peak current.
Calixarene and Gold Nanoparticle Modified GCE Differential Pulse Voltammetry - - Enhanced oxidation signal; simultaneous detection with Metanil Yellow at 0.84 V.

Environmental Chemistry and Material Science Research on Fast Green Fcf

Adsorption Studies for Wastewater Remediation

The removal of Fast Green FCF from aqueous solutions through adsorption has been a significant area of research, focusing on the efficiency and mechanisms of various adsorbent materials. This approach is recognized for its simplicity, cost-effectiveness, and high efficiency in treating dye-laden wastewater. asianpubs.org

Adsorption isotherms are crucial for describing the interaction between the dye (adsorbate) and the adsorbent surface at equilibrium. Several models have been employed to analyze the adsorption of Fast Green FCF.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. taylors.edu.myresearchgate.net This model is often found to fit the experimental data for Fast Green FCF adsorption well, suggesting a uniform adsorption process. researchgate.netnih.gov For instance, in a study using flower gel as an adsorbent, the Langmuir model provided a good fit, with a maximum adsorption capacity of 58.82 mg/g. nih.gov

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. taylors.edu.my While also applied to Fast Green FCF adsorption, it has been reported in some studies to provide a less accurate fit compared to the Langmuir model. researchgate.net However, the adsorption of Fast Green FCF on a ZnOS+C composite was found to conform to the Freundlich isotherm model, indicating a multilayer adsorption process on the material's outer surface. nih.gov

The Tempkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. taylors.edu.my

The Dubinin-Radushkevich (D-R) isotherm is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. researchgate.net

Graphical correlation of these various isotherm models has been carried out for adsorbents like de-oiled soya and bottom ash to understand the adsorption mechanism of Fast Green FCF. researchgate.net

Table 1: Adsorption Isotherm Models for Fast Green FCF

Isotherm Model Description Key Parameters
Langmuir Assumes monolayer adsorption on a homogeneous surface. taylors.edu.myresearchgate.net q_max (maximum adsorption capacity), K_L (Langmuir constant)
Freundlich Describes multilayer adsorption on a heterogeneous surface. taylors.edu.my K_F (Freundlich constant), n (adsorption intensity)
Tempkin Considers indirect adsorbate-adsorbate interactions and linear decrease in heat of adsorption with coverage. taylors.edu.my A_T (equilibrium binding constant), b_T (Tempkin isotherm constant)
Dubinin-Radushkevich Used to determine the nature of adsorption (physical or chemical) based on mean free energy. researchgate.net q_m (theoretical saturation capacity), β (activity coefficient), E (mean free energy)

Kinetic models are essential for understanding the rate of the adsorption process. The two most commonly applied models are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.net Studies on Fast Green FCF have shown that this model can be applicable, with rate constants (k values) reported for its adsorption on powdered wool. ripublication.com

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net This model is frequently found to provide a better fit for the adsorption kinetics of Fast Green FCF on various adsorbents, including flower gel, indicating that chemisorption is the dominant mechanism. nih.govresearchgate.net The analysis of kinetic models for many adsorption systems reveals that the correlation coefficient (R²) for the pseudo-second-order model is consistently higher than that for the pseudo-first-order model. researchgate.net

Table 2: Kinetic Models for Fast Green FCF Adsorption

Kinetic Model Rate-Limiting Step Assumption Key Parameters
Pseudo-First-Order Physisorption limits the adsorption rate. researchgate.net k_1 (rate constant of pseudo-first-order adsorption)
Pseudo-Second-Order Chemisorption is the rate-limiting mechanism. researchgate.net k_2 (rate constant of pseudo-second-order adsorption)

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insights into the spontaneity, thermal nature, and randomness of the adsorption process.

The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process. A negative value of ΔG° signifies a spontaneous process. libretexts.orgopenedmb.ca For the adsorption of Fast Green FCF, negative ΔG° values have been reported, confirming the feasibility and spontaneous nature of the process on adsorbents like flower gel and powdered wool. nih.govripublication.com

The enthalpy change (ΔH°) determines whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). gsjpublications.com The adsorption of Fast Green FCF has been found to be endothermic in nature when using de-oiled soya, bottom ash, and powdered wool, as evidenced by positive ΔH° values. researchgate.netripublication.com This indicates that the adsorption process is favored at higher temperatures. Conversely, an exothermic process was observed with flower gel as the adsorbent. nih.gov

The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption. gsjpublications.com

Table 3: Thermodynamic Parameters for Fast Green FCF Adsorption

Thermodynamic Parameter Significance in Adsorption Typical Findings for Fast Green FCF
Gibbs Free Energy (ΔG°) Indicates the spontaneity of the process (spontaneous if negative). libretexts.org Generally negative, indicating a spontaneous and feasible process. nih.govripublication.com
Enthalpy (ΔH°) Determines if the process is endothermic (positive) or exothermic (negative). gsjpublications.com Often endothermic (e.g., with de-oiled soya, bottom ash), but can be exothermic (e.g., with flower gel). researchgate.netnih.gov
Entropy (ΔS°) Reflects the change in randomness at the solid-solution interface. gsjpublications.com Varies depending on the adsorbent and conditions.

A wide range of low-cost and novel materials have been investigated for their potential to remove Fast Green FCF from wastewater.

Activated Carbon: While a traditional and effective adsorbent, its high cost has driven research towards more economical alternatives. researchgate.net

De-Oiled Soya and Bottom Ash: These waste materials have been successfully used for the removal and recovery of Fast Green FCF. researchgate.net Batch studies have optimized conditions like pH, temperature, and concentration for effective dye removal. researchgate.net

Flower Gel: This low-cost adsorbent has demonstrated a high adsorption capacity for Fast Green FCF, with the process being spontaneous and exothermic. nih.gov

ZnOS+C Composites: A novel powdered adsorbent, ZnOS+C (zinc peroxide modified with sulfur and activated carbon), has shown a very high adsorption potential of 238.28 mg/g for Fast Green FCF. nih.gov

Natural Wool: Powdered natural wool has been effectively used for the removal of Fast Green FCF, with the adsorption process found to be spontaneous and following pseudo-first-order kinetics. ripublication.com

Column studies are crucial for evaluating the practical applicability of adsorbents in a continuous flow system. Such studies have been conducted for Fast Green FCF using de-oiled soya and bottom ash.

In these studies, the dye solution is passed through a column packed with the adsorbent. The breakthrough curves, which show the concentration of the dye in the effluent over time, are used to determine the column's capacity. For instance, 0.5 g of bottom ash adsorbed 0.36 mg of Fast Green FCF from a 100 mL solution, while 0.25 g of de-oiled soya adsorbed 6.13 mg from a 330 mL solution. asianpubs.org

Desorption studies are also performed to regenerate the adsorbent and recover the dye. Using NaOH as an eluent, a recovery of 64.09% of Fast Green FCF was achieved from bottom ash, and a significantly higher recovery of 98.02% was observed from de-oiled soya. asianpubs.orgresearchgate.net

Degradation Pathways and Mechanisms

In addition to adsorption, the degradation of Fast Green FCF into simpler, less harmful compounds is another important area of research for wastewater treatment.

Photo-Fenton Degradation: This advanced oxidation process has been used to degrade Fast Green FCF using an Fe-pillared bentonite (B74815) clay catalyst in the presence of light and hydrogen peroxide. The degradation was found to follow pseudo-first-order kinetics. A proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule, leading to its degradation.

Photocatalytic Degradation: Nanomaterials have been employed as photocatalysts for the degradation of Fast Green FCF.

Nano-sized CeCrO3: Under optimal conditions (pH 7.5, 0.05 g of catalyst), this photocatalyst effectively degraded the dye, following pseudo-first-order kinetics with a rate constant of 4.41 x 10⁻⁴ s⁻¹. mjcce.org.mk

Cube-shaped WO₃ Nanoparticles: These nanoparticles have achieved 94% degradation of Fast Green FCF. mdpi.com

Chitosan-coated Nickel Selenide: This nano-photocatalyst resulted in 96.12% degradation of the dye in 100 minutes at a pH of 4. mdpi.com

Sonocatalytic and Sonophotocatalytic Degradation: The use of ultrasound, alone or in combination with light, can also effectively degrade Fast Green FCF.

Undoped and N-doped ZnO: Nitrogen-doped ZnO was found to be more effective than undoped ZnO in mineralizing the dye under sonophotocatalysis. The process also followed pseudo-first-order kinetics, with optimal degradation at pH 6. indianchemicalsociety.com The proposed mechanism involves the generation of hydroxyl radicals as the primary species responsible for the destruction of the dye. indianchemicalsociety.com

Kinetic Studies of Oxidation: The kinetics of oxidation of Fast Green FCF have also been studied using 1-chlorobenzotriazole (B28376) in an alkaline medium. The reaction exhibited pseudo-first-order dependence on the dye concentration. researchgate.net

Photocatalytic Degradation Research (e.g., using Nanosized CeCrO3)

The photocatalytic degradation of Fast Green FCF has been investigated using nanosized cerium chromite (CeCrO3) as a photocatalyst. science.govresearchgate.netnih.govwilddata.cn This research demonstrates a promising avenue for the removal of this dye from aqueous solutions. The degradation process was monitored using visible absorption spectroscopy, with kinetic measurements largely performed at room temperature (300 K). researchgate.net

The efficiency of the photocatalytic degradation is influenced by several key experimental parameters. Studies to determine the optimal conditions for the degradation of Fast Green FCF revealed the following:

pH: The degradation rate is highly dependent on the pH of the solution, with the best results being achieved at a pH of 7.5. science.govresearchgate.netnih.govwilddata.cn

Amount of Photocatalyst: The optimal quantity of nanosized CeCrO3 for the degradation process was found to be 0.05 g. science.govresearchgate.netnih.govwilddata.cn

Light Intensity: A light intensity of 70 mW·cm–2 was identified as the most effective for the reaction. science.govresearchgate.netnih.govwilddata.cn

Under these optimized conditions, the photocatalytic degradation of Fast Green FCF was observed to follow pseudo-first-order kinetics. science.govresearchgate.netnih.govwilddata.cn The rate constant (k) for this reaction at room temperature was determined to be 4.41 × 10–4 s–1. science.govresearchgate.netnih.govwilddata.cn A proposed mechanism for the photocatalytic degradation has been put forward based on these findings. science.govresearchgate.netnih.gov

Table 1: Optimal Conditions for Photocatalytic Degradation of Fast Green FCF using Nanosized CeCrO3

Parameter Optimal Value
pH 7.5
Amount of CeCrO3 0.05 g
Light Intensity 70 mW·cm–2
Rate Constant (k) 4.41 × 10–4 s–1

Investigation of Biodegradation Resistance in Anaerobic Systems

The biodegradation of Fast Green FCF, a triphenylmethane (B1682552) dye, presents challenges, particularly in anaerobic environments. Structurally, Fast Green FCF is similar to certain azo dyes that are not readily biodegradable. nih.gov Research into the anaerobic treatment of textile wastewater containing triphenylmethane dyes has shown that while decolorization can be achieved, complete degradation is more complex.

Studies on simulated dye waste containing various triphenylmethane dyes in two-stage anaerobic reactors have demonstrated high color removal (over 99%) and chemical oxygen demand (COD) removal (96%). wilddata.cn This suggests that the chromophore responsible for the color can be broken down under anaerobic conditions. The acidogenic phase, the first stage in anaerobic digestion, appears to play a significant role in the decolorization of these dyes. wilddata.cn

Oxidation Reactions and Mechanistic Studies (e.g., with 1-Chlorobenzotriazole in Acidic or Alkaline Media)

The oxidation of Fast Green FCF has been studied using 1-Chlorobenzotriazole (CBT) as an oxidizing agent in both acidic and alkaline media, revealing different reaction kinetics and mechanisms depending on the pH.

In Acidic Medium:

In the presence of a ruthenium chloride (RuCl3) catalyst in an acidic (HCl) medium, the oxidation of Fast Green FCF by 1-CBT is slow but measurable. The reaction kinetics were investigated spectrophotometrically at a λmax of 625 nm and a temperature of 301 K. tsijournals.com The study found that the reaction follows pseudo-first-order kinetics with respect to the concentration of Fast Green FCF. tsijournals.com The reaction order is first order with respect to each of the concentrations of 1-CBT, H+, and the Ru(III) catalyst. tsijournals.com The addition of the reduced product, benzotriazole (B28993) (BTA), had a negligible effect on the reaction rate. tsijournals.com Thermodynamic parameters for this reaction have also been calculated. tsijournals.com

In Alkaline Medium:

The kinetics of the oxidation of Fast Green FCF by 1-CBT in an alkaline (NaOH) medium were also studied spectrophotometrically at 625 nm and 301 K. ripublication.com In this medium, the reaction rate was moderate and did not require a catalyst. tsijournals.com The reaction exhibited a pseudo-first-order dependence on the concentration of Fast Green FCF and a first-order dependence on the initial concentration of 1-CBT. ripublication.com The reaction showed a fractional-order dependence on the concentration of hydroxide (B78521) ions (OH-) and an inverse fractional-order dependence on the addition of the reduced product, BTA. ripublication.com The effects of the dielectric constant and ionic strength of the medium on the reaction rate were also investigated, and thermodynamic parameters were evaluated. ripublication.com

Table 2: Kinetic Parameters for the Oxidation of Fast Green FCF with 1-Chlorobenzotriazole

Medium Catalyst Order w.r.t. [FGF] Order w.r.t. [CBT] Order w.r.t. [H+ or OH-] Effect of Reduced Product [BTA]
Acidic (HCl) RuCl3 Pseudo-first First First (H+) Negligible
Alkaline (NaOH) None Pseudo-first First Fractional (OH-) Inverse Fractional

Computational Approaches in Fast Green Fcf Research

Molecular Docking Simulations for Ligand-Biomolecule Interactions (e.g., with Proteins, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between ligands like Fast Green FCF and biological macromolecules such as proteins and receptors.

Research has employed molecular docking to explore the binding of Fast Green FCF to several key biological targets. For instance, simulations have been used to predict its interaction with the P2X4 receptor, an ion channel involved in pain signaling. nih.gov These simulations suggested that Fast Green FCF may act as a low-to-moderate affinity modulator for this receptor, forming hydrogen bonds with specific amino acid residues like Asn296. nih.gov

Similarly, the interaction between Fast Green FCF and the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex has been investigated. frontiersin.org This complex is crucial in the inflammatory response. Docking analyses predict that Fast Green FCF can form hydrogen bonds with amino acid side chains of TLR4, such as Ser182, Asp208, and Ser210. frontiersin.org This interaction is thought to interfere with the formation of the TLR4-MD2 complex, which is necessary for its signaling activity. frontiersin.orgresearchgate.net

The digestive enzyme trypsin has also been a subject of docking studies with Fast Green FCF. researchgate.netuludag.edu.tr These simulations were conducted to understand the interactions between the dye and the amino acid residues within the enzyme's active site. The results indicated strong binding affinity scores, which were consistent with experimental data from fluorescence quenching and thermodynamic analyses. researchgate.net The primary forces driving this binding process were identified as hydrogen bonding and van der Waals forces. uludag.edu.tr

Interactive Table: Summary of Molecular Docking Studies with Fast Green FCF

Target Biomolecule Predicted Interacting Residues Key Findings
P2X4 Receptor Asn296 nih.gov FGF may be a low-to-moderate affinity modulator, binding via hydrogen bonds. nih.gov
TLR4-MD-2 Complex Ser182, Asp208, Ser210 (of TLR4) frontiersin.org FGF may interrupt the formation of the TLR4-MD2 complex by forming hydrogen bonds. frontiersin.org
Trypsin Residues in the active site researchgate.netuludag.edu.tr Strong binding affinity driven by hydrogen bonds and van der Waals forces, leading to enzyme inhibition. researchgate.netuludag.edu.tr

Molecular Dynamics Simulations for Conformational Studies (e.g., Protein-Fibril Interactions)

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. This technique has been instrumental in understanding how Fast Green FCF affects the aggregation process of proteins, particularly those involved in neurodegenerative diseases.

Studies have used MD simulations to investigate the interaction between Fast Green FCF and amyloid-forming proteins like α-synuclein and amyloid-β (Aβ). nih.govnih.gov In the case of α-synuclein, a protein linked to Parkinson's disease, simulations revealed that Fast Green FCF can significantly disrupt the structure of an α-synuclein pentamer. nih.govresearchgate.net The binding is facilitated by a combination of electrostatic interactions, hydrogen bonds, and π-π interactions, which leads to a reduction in the β-sheet content of the protein aggregate. nih.gov Two primary binding sites on α-synuclein were identified: region I (Y39-K45) and region II (H50-Q62). nih.govresearchgate.net

Similar findings were observed with the amyloid-β (Aβ17-42) pentamer, which is associated with Alzheimer's disease. researchgate.netnih.gov MD simulations demonstrated that Fast Green FCF could synergistically interact with the Aβ pentamer. researchgate.netnih.gov This interaction, also driven by electrostatic forces, hydrogen bonds, and π-π interactions, resulted in a decrease in β-sheet content and an increase in disordered random coils and bend structures within the Aβ aggregate. researchgate.netnih.gov These computational results support experimental observations that Fast Green FCF can inhibit the formation of amyloid fibrils and even disaggregate mature fibrils. nih.govnih.gov

Computational Modeling of Adsorption and Degradation Processes

Computational modeling is also applied to understand and predict the behavior of Fast Green FCF in environmental systems, particularly its removal from aqueous solutions through adsorption and its breakdown via degradation.

The adsorption of Fast Green FCF onto various low-cost adsorbents has been studied, with computational models used to describe the equilibrium and kinetics of the process. nih.govresearchgate.net Adsorption isotherm models such as the Langmuir, Freundlich, and Tempkin models are frequently used to analyze experimental data. nih.govresearchgate.net For example, the removal of the dye using "Flower Gel" was found to fit well with the Langmuir isotherm model, which suggests monolayer adsorption onto a homogeneous surface. nih.gov The maximum adsorption capacity was calculated to be 58.82 mg/g. nih.gov Kinetic modeling is also employed to understand the rate of adsorption. The process has often been found to follow pseudo-second-order kinetics, as seen with the Flower Gel adsorbent, or pseudo-first-order kinetics, as observed with powdered wool. nih.govripublication.com Thermodynamic parameters derived from these models, such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), indicate whether the adsorption process is spontaneous and whether it is endothermic or exothermic. nih.gov

The degradation of Fast Green FCF has been investigated using processes like photocatalysis and Fenton degradation. mjcce.org.mkresearchgate.net Kinetic modeling is a key computational tool in these studies. The photocatalytic degradation of the dye using nanosized CeCrO3, for instance, was found to follow pseudo-first-order kinetics. mjcce.org.mk Similarly, the degradation using the Fenton process also followed first-order kinetics. researchgate.net These models are essential for determining the rate constants of the reactions under various conditions and for optimizing the parameters of the degradation process. mjcce.org.mkresearchgate.net

Methodological Development and Validation for Specific Research Applications

Development of Biochemical Assays for Grain Damage Assessment

Fast Green FCF has been instrumental in the development of a biochemical method for quantifying damage in various grains. This assay provides a rapid and objective alternative to simple visual inspection. The principle of the method relies on the dye's ability to form vivid complexes with the damaged portions of a grain kernel. These complexes are subsequently solubilized, and the concentration of the dye is measured spectrophotometrically, which correlates directly with the extent of the damage.

A standardized protocol has been established for this purpose. researchgate.net Grains such as shelled corn, brown rice, and wheat are soaked in a 0.1% Fast Green FCF solution. researchgate.net After a set incubation period, the excess, unbound dye is rinsed off with distilled water. researchgate.net The dye that has bound to the damaged areas is then extracted, or "bleached," using a sodium hydroxide (B78521) solution. researchgate.netiastate.edu The resulting colored solution's absorbance is measured at a wavelength of 610 nm. researchgate.netiastate.edu Research has demonstrated a strong linear relationship between the optical density (absorbency) of the bleaching solution and the percentage of breakage or damage in the grain samples, with determined coefficients higher than 0.998 for shelled corn, wheat, and brown rice. researchgate.net

This method allows for the detection of damage rates over a range of 40% for shelled corn, 60% for brown rice, and 20% for wheat. researchgate.net However, the protocol has been found to be unsuitable for detecting the breakage percentage in milled rice and soybean. researchgate.net The entire procedure can be completed within approximately one hour, offering an efficient tool for quality assessment in grain processing and drying operations. researchgate.net

Table 1: Standardized Protocol for Grain Damage Assessment using Fast Green FCF

StepProcedureDetailsReference
1. Sample PreparationWeighing the grain sample.5 to 20 grams of the sample grain (e.g., shelled corn, brown rice, wheat). researchgate.net
2. StainingSoaking the sample in Fast Green FCF solution.Soak in 10 to 40 mL of 0.1% Fast Green FCF dissolved in 0.01 mol/L Sodium Hydroxide for 20 minutes. researchgate.net
3. RinsingRemoving excess dye.Rinse with distilled water until the wash water is no longer blue. researchgate.net
4. Dye Extraction (Bleaching)Recovering the bound dye.Bleach the sample in 10 to 40 mL of 0.01 mol/L Sodium Hydroxide for 30 minutes. researchgate.net
5. MeasurementSpectrophotometric analysis.Measure the absorbency of the bleaching solution at 610 nm. Distilled water is used as the reference. researchgate.netiastate.edu

Standardization and Optimization of Staining Protocols for Diverse Biological Samples

Fast Green FCF is a versatile dye utilized in a wide array of staining protocols for various biological specimens, including plant tissues, animal tissues, and proteins separated by electrophoresis. scientificlabs.co.ukdawnscientific.comgtilaboratorysupplies.com Its application often involves careful standardization and optimization to achieve the desired contrast and differentiation of cellular and tissue components.

In plant histology, Fast Green FCF is frequently used as a counterstain in combination with Safranin O. okstate.edunih.gov This combination is particularly effective for differentiating tissues in studies of plant anatomy and development. dawnscientific.comokstate.edu The protocol involves a series of dehydration, staining, and clearing steps to produce well-defined preparations where lignified and cutinized tissues are stained red by safranin, and cellulosic tissues are stained green by Fast Green FCF. okstate.edu

For animal tissues, Fast Green FCF serves as a key component in several trichrome staining methods, such as Masson's and Gomori's one-step procedures. dawnscientific.combiognost.com In these methods, it is used to stain collagen, which appears green, providing a stark contrast to the red-stained muscle and pink cytoplasm. biognost.combiognost.com This differential staining is crucial for studying connective tissue and pathological changes like fibrosis. biognost.com

The dye is also widely used for staining proteins in polyacrylamide gel electrophoresis (PAGE), including native PAGE, SDS-PAGE, and isoelectric focusing (IEF). scientificlabs.co.ukdawnscientific.com Fast Green FCF staining offers a linear response over a broader range of protein concentrations compared to some other common dyes. scientificlabs.co.ukgtilaboratorysupplies.com The protocols typically involve fixing the proteins in the gel, followed by staining and destaining steps to visualize the protein bands. scientificlabs.co.uk The sensitivity of detection is approximately 30% of that achieved with Brilliant Blue R. scientificlabs.co.uk

Table 2: Optimized Staining Protocols for Various Biological Samples

Sample TypeStaining MethodKey Protocol StepsExpected ResultReference
Plant Tissue (e.g., grapevine ovules)Safranin O - Fast Green FCF1. Deparaffinize and hydrate (B1144303) sections. 2. Stain in Safranin O (3 hours). 3. Dehydrate and differentiate in ethanol (B145695) series. 4. Counterstain in Fast Green FCF (1 min). 5. Fix in acetic acid, wash, and mount.Lignified/cutinized tissue stains red; cellulosic tissue stains green. nih.gov
Animal Tissue (connective)Modified Trichrome Stain1. Deparaffinize and rehydrate sections. 2. Stain nuclei with Weigert's iron hematoxylin (B73222) (5 min). 3. Stain with Fuchsin acid solution (10-15 min). 4. Differentiate with Acetic acid. 5. Counterstain with 0.1% Fast Green solution (4 min). 6. Dehydrate, clear, and mount.Nuclei are black; cytoplasm and muscle are red; collagen is green. biognost.com
Proteins in Polyacrylamide GelsGeneral Protein Staining1. Fix proteins in the gel. 2. Stain for 2 hours with 0.1% Fast Green FCF in 30% ethanol/10% acetic acid. 3. Destain with 30% ethanol/10% acetic acid. 4. Scan gel at 625 nm.Protein bands appear as green bands against a clear background. scientificlabs.co.uk
Total Proteins (Cytochemical)Fast Green FCF (pH 2.4)1. Fix cells in 10% neutral formalin. 2. Wash with distilled water. 3. Stain with Fast Green (pH 2.4) for 5-10 minutes. 4. Wash, air dry, clear in xylene, and mount.Demonstrates the presence of total proteins. du.ac.in
Histones (Basic Proteins)Fast Green FCF (pH 8.1)1. Fix cells in 10% neutral formalin. 2. Treat with 5% Trichloroacetic acid (TCA) at 90°C for 15 minutes to remove DNA. 3. Wash and stain with Fast Green (pH 8.1) for 5-10 minutes. 4. Wash and mount.Staining is restricted to histones, which appear green. du.ac.in

Integration of Fast Green FCF with Advanced Imaging Modalities

The application of Fast Green FCF has been extended to advanced imaging techniques, notably in ex vivo fluorescence confocal microscopy (FCM). nih.govnih.gov FCM is a rapid imaging technology that allows for microscopic analysis of tissue samples without the need for traditional fixation, freezing, or sectioning. nih.gov While nuclear stains provide good cellular detail in FCM, the visualization of the structurally important extracellular matrix (ECM) often lacks the clarity seen in conventional histology. nih.govnih.gov

To address this, researchers have investigated various stains to improve the depiction of the ECM. nih.govresearchgate.net A study testing eleven different stains on 122 tissue samples found that Fast Green FCF, when used in combination with the nuclear stain acridine (B1665455) orange, significantly improved the visibility of the structural details of the ECM. nih.govnih.gov The fibrillar structure of the ECM, which can appear cloudy or speckled with only a nuclear stain, becomes well-defined with the addition of Fast Green FCF. nih.gov This enhanced visualization improves the ability to identify the borders between cells and the ECM and to assess conditions such as fibrosis. nih.govnih.gov

The developed protocol is rapid and straightforward, making it compatible with applications that require fast turnaround times, such as intraoperative microscopy for tissue evaluation. nih.govnih.gov The morphological details observed using this dual-staining FCM method were found to be equivalent or even superior to those seen in standard frozen sections. nih.govnih.gov

Table 3: Optimized Staining Protocol for Ex Vivo Fluorescence Confocal Microscopy (FCM)

StepProcedureReagent and ConditionsReference
1ECM StainingIncubate tissue sample for 90 seconds in Fast Green FCF (1:30 dilution in PBS). nih.gov
2RinsingRinse the sample in PBS. nih.gov
3Nuclear StainingIncubate sample for 1 minute in acridine orange (1:4 dilution with PBS). nih.gov
4Final RinseRinse the sample in PBS before imaging. nih.gov

In preclinical research, the precise delivery of substances to specific anatomical locations in animal models is critical. Ultrasound-guided injection is a minimally invasive technique that allows for the accurate placement of a needle into a target organ or tissue, such as the liver, pancreas, or tendon. springernature.commdpi.com This methodology enhances the reproducibility of experimental models and improves animal welfare by avoiding the need for more invasive open surgery. mdpi.com

To verify the successful delivery and assess the distribution of the injected solution, a visual tracer dye is often included in the injectate. Fast Green FCF is suitable for this purpose due to its intense color and use as a biological stain. gtilaboratorysupplies.com For instance, in studies involving the injection of solutions into the oviduct of mice, Fast Green FCF has been used to monitor the distribution of the injected fluid within the ampulla. researchgate.net

The procedure involves preparing a solution containing the experimental agent mixed with Fast Green FCF. Under real-time ultrasound imaging, a needle is guided to the target site. mdpi.com The solution is then injected, and its delivery can sometimes be visualized on the ultrasound as an anechoic structure representing the fluid collection. mdpi.com Following the procedure, the animal can be euthanized at a designated time point, and the target tissue can be dissected. The distribution of the green dye provides a clear visual confirmation of the injection's location and spread, allowing for a qualitative or quantitative assessment of the delivery efficiency. This combination of a precise guidance modality with a simple visual tracer is a powerful tool in the development of in vivo experimental models. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Fast Green Fcf

Exploration of Structure-Activity Relationships in Staining and Biological Interactions

The staining mechanism of Fast Green FCF is fundamentally linked to its molecular structure, particularly the distribution of its sulfonate groups and the triphenylmethane (B1682552) backbone. This structure dictates its interaction with biological macromolecules. Research in this area focuses on elucidating the precise relationship between the dye's chemical features and its performance in various applications.

The primary staining mechanism of Fast Green FCF relies on electrostatic interactions. As an acidic dye, it carries a net negative charge, which allows it to bind to positively charged groups on proteins. nih.gov The staining of histones, which are rich in basic amino acids like lysine (B10760008) and arginine, is a classic example. The effectiveness of this staining is highly dependent on the pH of the solution. At a pH below the isoelectric point (pI) of a protein, the amino groups are protonated, resulting in a net positive charge, which facilitates strong binding with the negatively charged Fast Green FCF. nih.govbiognost.com For instance, histones, with a pI between 10 and 12, are effectively stained at a pH of 8.1, where they are positively charged. nih.gov Conversely, total proteins, with a pI between 3 and 4, are stained at a pH of 2.4. biognost.com

Beyond its role as a stain, Fast Green FCF has been shown to engage in specific biological interactions. Studies have revealed its ability to inhibit the aggregation of proteins such as α-synuclein and amyloid-β fibrils. stainsfile.com It has also been identified as an inhibitor of the P2X4 receptor and the TLR4/Myd88/NF-κB signaling pathway. stainsfile.comacs.org These interactions are being explored through computational methods like molecular docking, which simulates the binding of Fast Green FCF to the active sites of these proteins. beilstein-journals.org Such studies help to understand the specific structural features of the dye that are responsible for these inhibitory effects, paving the way for its potential use as a molecular probe or a therapeutic lead compound. beilstein-journals.orgnih.gov

Biological TargetObserved InteractionInvestigative Technique
HistonesQuantitative staining of basic proteinspH-dependent histochemical staining nih.gov
α-synucleinInhibition of aggregationIn vitro aggregation assays stainsfile.com
Amyloid-βInhibition of fibrillogenesis and disintegration of mature fibrilsIn vitro fibrillogenesis assays stainsfile.com
P2X4 ReceptorInhibitionMolecular docking and in vivo studies stainsfile.combeilstein-journals.org
TLR4/Myd88/NF-κB PathwayDownregulationWestern blot and mRNA analysis stainsfile.comacs.org

Development of Fast Green FCF Derivatives for Targeted Research Applications

While Fast Green FCF is a well-established compound, the development of its derivatives for more specialized research applications represents a logical next step in harnessing the potential of the triarylmethane scaffold. Research into the synthesis of novel triarylmethane dyes is ongoing, focusing on improving properties like light fastness and thermal stability for various industrial applications. nih.govicrc.ac.ir This body of work provides a foundation for the potential creation of Fast Green FCF derivatives with enhanced characteristics for biological research.

Currently, much of the research focuses on utilizing Fast Green FCF in its existing form or in combination with other dyes. nih.govmdpi.com However, the synthesis of impurities and related compounds, such as 3-[N-Ethyl-N-(4-sulfophenyl)amino]methylbenzenesulfonic acid (m,p-ESBSA), for analytical standard purposes demonstrates the feasibility of modifying the core structure. acs.org

Future research could focus on creating derivatives with specific functionalities. For example, attaching fluorescent moieties could produce dual-purpose dyes for both colorimetric and fluorescence microscopy. Introducing reactive groups could enable covalent labeling of specific proteins for tracking and pull-down experiments. Furthermore, modifying the sulfonate groups or other substituents on the aromatic rings could alter the dye's solubility, membrane permeability, and binding affinity for specific cellular targets. The development of such targeted derivatives would significantly expand the toolkit available to researchers for cellular and molecular investigation.

Advanced Spectroscopic Techniques for Real-Time Monitoring and Analysis

The distinct spectral properties of Fast Green FCF make it amenable to a variety of advanced spectroscopic techniques for both qualitative and quantitative analysis. These methods are being increasingly employed for real-time monitoring and to gain deeper insights into its interactions with biological systems.

UV-visible spectrophotometry is a fundamental technique used to determine the concentration of Fast Green FCF in solutions, with its maximum absorbance typically observed around 622-626 nm. stainsfile.comresearchgate.net This method is crucial for kinetic studies of reactions involving the dye. semanticscholar.org More advanced applications include its use in novel analytical methods like CPE-Scanometry, which combines cloud point extraction with digital scanning for sensitive determination of the dye. researchgate.netresearchgate.net

Fluorescence spectroscopy offers a powerful tool to study the interaction of Fast Green FCF with proteins. Although the dye itself is not strongly fluorescent, its binding to proteins can cause quenching of the protein's intrinsic fluorescence, which can be used to calculate binding constants and understand the binding mechanism. mdpi.com Another advanced technique, resonance light-scattering (RLS), has been used to characterize the interaction of Fast Green FCF with various proteins at the nanogram level, offering much higher sensitivity than conventional methods. The enhancement of the RLS signal upon binding provides a highly sensitive assay for protein quantification.

Spectroscopic TechniqueApplication for Fast Green FCFKey Findings/Capabilities
UV-Visible SpectrophotometryQuantification and kinetic studiesAbsorbance maximum around 622-626 nm stainsfile.comresearchgate.net
Fluorescence SpectroscopyStudying protein-dye interactionsCharacterization of binding mechanisms through fluorescence quenching mdpi.com
Resonance Light-Scattering (RLS)Highly sensitive protein detectionEnhanced RLS signals upon binding to proteins, allowing for ng/ml detection limits
CPE-ScanometryTrace determination of the dyeA novel, inexpensive method for dye quantification researchgate.netresearchgate.net
VoltammetryElectrochemical detectionQuantitative determination in samples like urine with low detection limits fao.org

Integration with Multimodal Imaging Platforms and Artificial Intelligence in Digital Pathology

A significant frontier in the application of Fast Green FCF is its integration with advanced imaging platforms and artificial intelligence (AI) to enhance digital pathology. This synergy is poised to improve diagnostic accuracy and efficiency.

Fast Green FCF is being incorporated into multimodal imaging approaches, such as ex vivo fluorescence confocal microscopy (FCM). In this context, it is used as a counterstain for the extracellular matrix (ECM) in combination with a nuclear stain like acridine (B1665455) orange. nih.govnih.gov This dual-staining protocol provides a detailed visualization of tissue architecture, with improved depiction of the ECM compared to conventional methods. nih.gov The rapid nature of this staining and imaging process makes it suitable for intraoperative tissue evaluation, offering a potential alternative to frozen sections. nih.gov

Q & A

Q. What are the standard protocols for using Fast Green FCF in protein staining during electrophoresis?

Fast Green FCF is typically used at 0.1% (w/v) in 30% ethanol/10% acetic acid or 7% acetic acid for 2 hours after protein fixation. Destaining is performed using the same solvent system. Linearity in protein quantification is superior to Coomassie Brilliant Blue R in SDS-PAGE and native PAGE . For cellular infiltration studies in scaffolds, a 0.02% solution in 1% acetic acid with 3-minute staining is recommended .

Q. How does solubility affect Fast Green FCF's application in histological staining?

Fast Green FCF is water-soluble (1 mg/mL) but often dissolved in acidic ethanol solutions (e.g., 30% ethanol/10% acetic acid) to enhance dye penetration and reduce background noise. Acetic acid concentrations (1–10%) modulate staining intensity and specificity, with higher acidity improving nuclear counterstaining .

Q. What safety precautions are necessary when handling Fast Green FCF?

Toxicity data indicate risks of respiratory irritation, carcinogenicity, and neurotoxicity. Researchers should use PPE (gloves, masks) and work in fume hoods. Waste disposal must comply with institutional hazardous material guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in Fast Green FCF's staining efficiency across tissue types?

Variability arises from differences in tissue composition (e.g., collagen density in cartilage vs. soft tissues). Optimize protocols by adjusting acetic acid concentration (1–10%) and staining duration (1–5 minutes). Validate with alternative dyes (e.g., Safranin O) for cross-comparison .

Q. What mechanisms underlie Fast Green FCF's inhibition of the TLR4-MD2 complex in neuroinflammation studies?

Fast Green FCF binds to TLR4 via hydrogen bonds, preventing MD2 co-receptor association and downstream pro-inflammatory signaling. This interaction is concentration-dependent, with IC₅₀ values determined through competitive binding assays .

Q. How do researchers reconcile Fast Green FCF's toxicity with its use in food and biomedical applications?

Regulatory-approved concentrations (e.g., ≤0.1% in food) minimize exposure risks. In research, toxicity is mitigated by using minimal effective doses and post-staining washes. Alternatives like Food Blue 1 are explored for sensitive applications .

Q. What methodological controls are critical when quantifying histones using Fast Green FCF?

Include negative controls (e.g., DNase-treated samples) to confirm DNA removal. Validate staining linearity with known histone concentrations and standardize pH (alkaline conditions enhance histone-dye binding) .

Q. How can Fast Green FCF staining protocols be adapted for 3D bioprinted scaffolds?

Adjust dye concentration (0.01–0.05%) and staining time (1–10 minutes) based on scaffold porosity. Use confocal microscopy post-staining to visualize cellular infiltration depth .

Methodological Best Practices

Q. What are the reporting standards for Fast Green FCF usage in peer-reviewed publications?

Document dye concentration, solvent composition, staining duration, and destaining steps. Provide detailed protocols in supplementary materials, referencing purity (≥90%) and CAS number (2353-45-9) for reproducibility .

Q. How should researchers address batch-to-batch variability in Fast Green FCF?

Source dyes with certified dye content (≥90%) and validate each batch using UV-Vis spectroscopy (λmax 622–626 nm). Include internal controls in experiments to normalize inter-batch differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.